Hispolon

Descripción general

Descripción

Hispolon es un compuesto polifenólico aislado del hongo medicinal Phellinus linteus. Es conocido por sus diversas actividades biológicas, incluyendo efectos antioxidantes, antiinflamatorios, antiproliferativos y anticancerígenos . This compound ha captado considerable atención en la investigación científica debido a sus posibles aplicaciones terapéuticas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Hispolon puede sintetizarse a través de diversas rutas químicas. Un método común implica el uso de precursores fenólicos y catalizadores específicos para facilitar la formación de la estructura polifenólica. Las condiciones de reacción típicamente incluyen temperatura y pH controlados para asegurar un rendimiento y pureza óptimos .

Métodos de Producción Industrial: En entornos industriales, this compound a menudo se extrae de Phellinus linteus utilizando técnicas de extracción con solventes. El hongo se seca y se muele en un polvo fino, que luego se somete a extracción con solventes utilizando etanol o metanol. El extracto se purifica adicionalmente utilizando técnicas cromatográficas para aislar el this compound .

Análisis De Reacciones Químicas

Tipos de Reacciones: Hispolon experimenta diversas reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar quinonas, que son intermediarios reactivos en muchos procesos biológicos.

Reducción: La reducción de this compound puede conducir a la formación de derivados dihidro con actividades biológicas alteradas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Productos Principales:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Derivados dihidro.

Sustitución: Diversos compuestos fenólicos sustituidos.

Aplicaciones Científicas De Investigación

Química: Hispolon se utiliza como un compuesto modelo para estudiar la química polifenólica y su reactividad.

Medicina: this compound ha demostrado ser prometedor en la terapia contra el cáncer, particularmente en la inducción de la apoptosis y la inhibición del crecimiento tumoral en diversas líneas celulares cancerosas.

Mecanismo De Acción

Hispolon ejerce sus efectos a través de múltiples dianas moleculares y vías:

Inducción de Apoptosis: this compound activa la caspasa-3, la caspasa-8 y la caspasa-9, lo que lleva a la muerte celular programada en las células cancerosas.

Efectos Antiinflamatorios: this compound inhibe la producción de citocinas proinflamatorias como la interleucina 6 y el factor de necrosis tumoral alfa mediante la modulación del factor nuclear kappa B y las vías del transductor de señal y activador de la transcripción 3.

Actividad Antioxidante: this compound elimina las especies reactivas de oxígeno y nitrógeno, reduciendo el estrés oxidativo en las células.

Comparación Con Compuestos Similares

Hispolon comparte similitudes con otros compuestos polifenólicos, pero también exhibe propiedades únicas:

Curcumina: Tanto this compound como la curcumina tienen propiedades antioxidantes y anticancerígenas.

Resveratrol: Al igual que el this compound, el resveratrol tiene efectos antiinflamatorios y antioxidantes.

Compuestos Similares:

- Curcumina

- Resveratrol

- Quercetina

This compound se destaca por sus potentes efectos anticancerígenos y su capacidad para modular múltiples vías celulares, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas .

Actividad Biológica

Hispolon, a natural polyphenolic compound primarily derived from various mushroom species, has garnered significant attention due to its diverse biological activities. This article delves into the pharmacological properties of this compound, focusing on its anticancer, anti-inflammatory, antioxidant, antiviral, and antidiabetic effects. The findings are supported by recent studies and data tables summarizing key research outcomes.

Overview of this compound

This compound is extracted from fungi such as Phellinus igniarius and Inonotus hispidus. Its structure allows for various substitutions that can enhance its biological activity. For instance, modifications in the aromatic phenyl ring significantly influence its cytotoxicity and overall efficacy against different diseases .

Anticancer Activity

Mechanisms of Action

This compound exhibits potent anticancer properties through several mechanisms:

- Cell Cycle Arrest : this compound induces cell cycle arrest in cancer cells at various phases (G0/G1 and G2/M). For example, in human promyelocytic leukemia (NB4) cells, it reduces levels of cyclin-dependent kinases (CDK4, CDK2) and cyclins (E and D1), leading to G0/G1 arrest .

- Apoptosis Induction : this compound triggers apoptosis via the intrinsic pathway by modulating Bcl-2 family proteins. It enhances the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2, facilitating cytochrome c release and subsequent caspase activation .

Case Studies

-

Oral Squamous Cell Carcinoma (OSCC) : A study demonstrated that this compound effectively induces apoptosis in OSCC cells by upregulating cleaved caspases and downregulating cellular inhibitors of apoptosis (cIAP1). The half-maximal inhibitory concentration (IC50) was found to be approximately 55 µM .

Treatment Concentration (µM) IC50 (µM) Effect on Colony Formation 25 <50 Significant suppression 50 <50 Significant suppression 75 <50 Significant suppression 100 <50 Significant suppression - Glioblastoma Multiforme : In vivo studies revealed that this compound treatment resulted in increased caspase-3 activation and reduced tumor proliferation, indicating its potential as a therapeutic agent against aggressive brain tumors .

Anti-inflammatory Activity

This compound exhibits anti-inflammatory effects by inhibiting key inflammatory mediators:

- Cytokine Production : It suppresses the production of TNF-α and IL-6 in LPS-induced RAW264.7 macrophages, demonstrating its immunomodulatory capabilities .

- Signaling Pathways : this compound inhibits NF-κB activation and JAK1/STAT3 signaling pathways, further contributing to its anti-inflammatory properties .

Antioxidant Activity

This compound's antioxidant activity is attributed to its ability to neutralize reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes. This property is crucial for preventing oxidative stress-related diseases .

Antiviral and Antidiabetic Effects

Recent studies have indicated that this compound possesses antiviral properties against various pathogens and shows promise in managing diabetes by inhibiting enzymes such as aldose reductase and α-glucosidase .

Summary of Biological Activities

| Activity Type | Key Findings |

|---|---|

| Anticancer | Induces apoptosis; cell cycle arrest; effective against OSCC and glioblastoma |

| Anti-inflammatory | Suppresses TNF-α and IL-6; inhibits NF-κB and JAK/STAT signaling |

| Antioxidant | Neutralizes ROS; enhances antioxidant enzyme activity |

| Antiviral | Effective against multiple viral pathogens |

| Antidiabetic | Inhibits aldose reductase and α-glucosidase |

Propiedades

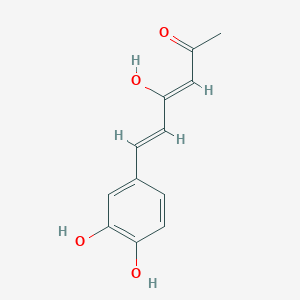

IUPAC Name |

(3Z,5E)-6-(3,4-dihydroxyphenyl)-4-hydroxyhexa-3,5-dien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-8(13)6-10(14)4-2-9-3-5-11(15)12(16)7-9/h2-7,14-16H,1H3/b4-2+,10-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVIEIMMEUCFMW-QXYPORFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C(C=CC1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C(/C=C/C1=CC(=C(C=C1)O)O)\O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701045719 | |

| Record name | Hispolon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173933-40-9 | |

| Record name | Hispolon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173933-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hispolon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.